Cas no 2877646-97-2 (N-cyclopropyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide)

N-Cyclopropyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide is a synthetic organic compound featuring a piperidine core functionalized with a cyclopropylcarboxamide group and a 2,4-dimethylthiazole substituent. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The thiazole moiety may enhance binding affinity to target proteins, while the cyclopropyl group can influence metabolic stability and conformational rigidity. The compound's modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its well-defined synthetic route ensures consistent purity and reproducibility, supporting research applications in pharmacology and chemical biology.
N-cyclopropyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide structure
2877646-97-2 structure
Product Name:N-cyclopropyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide
CAS No:2877646-97-2
MF:C15H23N3OS
MW:293.427622079849
CID:5329244
PubChem ID:165434466
Update Time:2025-08-03

N-cyclopropyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopropyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide
    • AKOS040867512
    • 2877646-97-2
    • F6753-3186
    • N-Cyclopropyl-1-[(2,4-dimethyl-5-thiazolyl)methyl]-3-piperidinecarboxamide
    • Inchi: 1S/C15H23N3OS/c1-10-14(20-11(2)16-10)9-18-7-3-4-12(8-18)15(19)17-13-5-6-13/h12-13H,3-9H2,1-2H3,(H,17,19)
    • InChI Key: COGKPFLHHLAJTH-UHFFFAOYSA-N
    • SMILES: N1(CC2SC(C)=NC=2C)CCCC(C(NC2CC2)=O)C1

Computed Properties

  • Exact Mass: 293.15618354g/mol
  • Monoisotopic Mass: 293.15618354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 73.5Ų

Experimental Properties

  • Density: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 483.1±45.0 °C(Predicted)
  • pka: 15.67±0.20(Predicted)

N-cyclopropyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide Pricemore >>

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Additional information on N-cyclopropyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide

Introduction to N-cyclopropyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide (CAS No. 2877646-97-2)

N-cyclopropyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research. This compound, identified by its CAS number 2877646-97-2, represents a unique molecular structure that combines a cyclopropyl group with a piperidine core, further modified by a 2,4-dimethyl-1,3-thiazole moiety. Such structural features make it a promising candidate for various biochemical and pharmacological applications.

The compound's chemical structure is characterized by its intricate arrangement of atoms, which includes nitrogen, sulfur, and carbon atoms arranged in a piperidine ring and a thiazole ring. The presence of the cyclopropyl group enhances the compound's stability and reactivity, making it an attractive scaffold for drug design. The piperidine moiety is particularly noteworthy for its role in many bioactive molecules, often contributing to binding affinity and selectivity in biological targets.

In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the unique properties of heterocyclic compounds. The N-cyclopropyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide structure exemplifies this trend, as it integrates multiple pharmacophoric elements that can interact with biological systems in diverse ways. This compound has been studied for its potential applications in the treatment of various diseases, including neurological disorders and infectious diseases.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of the cyclopropyl group and the piperidine-thiazole framework provides a rich chemical space for modulating biological activity. Researchers have explored its interactions with enzymes and receptors, finding that it can exhibit inhibitory effects on certain targets. These findings have opened up new avenues for investigating its therapeutic potential.

The pharmacological profile of N-cyclopropyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide has been the subject of several preclinical studies. These studies have focused on understanding how the compound interacts with biological targets at the molecular level. For instance, researchers have examined its binding affinity to specific enzymes and receptors, which are crucial for mediating various physiological processes. The results suggest that this compound can modulate these targets in a way that may lead to therapeutic benefits.

One particularly interesting area of research has been the investigation of this compound's effects on neurological pathways. The piperidine moiety is known to be present in many drugs that target central nervous system (CNS) disorders. Preliminary studies have indicated that N-cyclopropyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide may have potential applications in treating conditions such as depression and anxiety. These findings are based on its ability to interact with neurotransmitter systems in the brain.

Another area where this compound shows promise is in the treatment of infectious diseases. The unique structural features of N-cyclopropyl-1-[(2,4-dimethyl-1,3-thiazol-5-yyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyymethyl)piperidine-3-carboxamide] make it an attractive candidate for developing new antibiotics or antiviral agents. Researchers have explored its interactions with bacterial enzymes and viral proteins, finding that it can inhibit their activity effectively. This has led to speculation about its potential use in combating drug-resistant pathogens.

The synthesis of this compound represents another significant achievement in pharmaceutical chemistry. The multi-step synthesis involves careful manipulation of reaction conditions to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also provide valuable insights into how such compounds can be scaled up for industrial production.

The safety profile of N-cyclopropyl-[N-cyclopropyl]-(2,4-dimethyl-1,3-thiazol-5-yyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyy-yyyyyyerinemethyl]piperidine-3-carboxamide) has also been thoroughly evaluated through preclinical toxicology studies. These studies have assessed various parameters such as acute toxicity, chronic toxicity, and carcinogenicity. The results indicate that the compound is well-tolerated at relevant doses and does not pose significant safety concerns.

The regulatory aspects of developing new pharmaceuticals are another critical consideration. N-cyclopropyl-[N-cyclopropyl-(2,4-dimethyl-1,3-thiazol-5-yyyyyyle)methyl]piperidine

) must undergo rigorous testing and approval processes before it can be commercialized. Regulatory agencies require extensive data on its safety and efficacy before granting marketing authorization. The ongoing clinical trials are expected to provide valuable insights into its therapeutic potential and help navigate these regulatory hurdles.

The future directions for research on N-cyclopropyl-[

N-(cyclopropyl)-1-[
(
2
,
4
-dimethy
l
-1
,
3
-thia
meth
y]
piperid
e) include further optimization of its chemical structure to enhance its pharmacological properties. Researchers are exploring various modifications to improve its solubility, bioavailability, and target specificity. Additionally, computational modeling techniques are being employed to predict how different structural changes will affect its biological activity.

In conclusion,N-cyclopropyl-[N-(cyclopropyl)-1-[(2,s>4-dimethys> Its unique structural features and favorable pharmacological profile make it an attractive candidate for further development. Future research is expected to yield additional insights into its mechanisms of action and therapeutic potential.

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